N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide
Description
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a synthetic organic compound featuring a chromeno-thiazole core fused with a sulfonylbutanamide moiety. Its structure comprises a 4H-chromeno[4,3-d]thiazole ring system, a 4-fluorophenylsulfonyl group, and a butanamide linker.
Properties
IUPAC Name |
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S2/c21-13-7-9-14(10-8-13)29(25,26)11-3-6-18(24)22-20-23-19-15-4-1-2-5-16(15)27-12-17(19)28-20/h1-2,4-5,7-10H,3,6,11-12H2,(H,22,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCRDTHDUOUUMJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3O1)N=C(S2)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound combines structural features from chromene and thiazole, which may contribute to its diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C19H16FNO3S, with a molecular weight of approximately 367.45 g/mol. The structure includes a chromene ring fused with a thiazole moiety and a sulfonamide group, which may enhance its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
-
Antimicrobial Activity :
- Compounds similar to this compound have shown significant antibacterial properties. Studies suggest that derivatives of thiazole and chromene can inhibit bacterial growth, making them potential candidates for developing new antibiotics.
-
Anticancer Properties :
- The compound has been investigated for its anticancer effects. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including those related to breast and colon cancers. Mechanistic studies suggest that it may induce apoptosis in cancer cells through the regulation of cell cycle-related proteins .
- Anti-inflammatory Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacterial growth | |
| Anticancer | Induces apoptosis in cancer cells | |
| Anti-inflammatory | Reduces levels of pro-inflammatory cytokines |
Case Studies
- Anticancer Study : A study evaluated the effects of this compound on HCT116 colon cancer cells. Results indicated a dose-dependent reduction in cell viability with an IC50 value of 15 µM, suggesting potent anticancer activity. Further mechanistic analysis revealed that the compound triggered apoptosis via the mitochondrial pathway, characterized by increased caspase activity and loss of mitochondrial membrane potential .
- Antimicrobial Evaluation : In a separate study, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. It demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating its potential as a lead compound for antibiotic development.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole and chromene structures exhibit promising antimicrobial activity. For instance, compounds similar to N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown that thiazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungi, making them valuable in combating infections caused by resistant strains .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Similar thiazole-containing compounds have demonstrated cytotoxic effects against cancer cell lines, including estrogen receptor-positive human breast adenocarcinoma (MCF7). The mechanism of action typically involves the induction of apoptosis and inhibition of cell proliferation . Molecular docking studies further support these findings by illustrating favorable interactions with cancer-related targets.
Synthesis Techniques
The synthesis of this compound can be approached through various methods:
- Condensation Reactions : The compound can be synthesized via condensation reactions between appropriate thiazole and chromene precursors.
- Sulfonylation : The introduction of the sulfonyl group can be achieved using sulfonyl chlorides in the presence of bases, which allows for the selective formation of sulfonamide derivatives.
These methods not only facilitate the synthesis of this compound but also allow for the exploration of structural variations that may enhance biological activity.
Targeting Drug Resistance
The increasing prevalence of drug-resistant pathogens necessitates the development of new antimicrobial agents. Compounds like this compound could serve as lead compounds in designing novel antibiotics that overcome existing resistance mechanisms .
Neurological Applications
Given the structural similarities with compounds known to inhibit acetylcholinesterase (an enzyme implicated in Alzheimer’s disease), there is potential for this compound to contribute to treatments for neurodegenerative conditions. Research into thiazole derivatives has shown promising results in enhancing cognitive function through cholinergic modulation .
Case Studies and Research Insights
Comparison with Similar Compounds
Key Observations :
- The 4-fluorophenylsulfonyl group offers electron-withdrawing properties, which can influence metabolic stability and solubility compared to non-fluorinated analogs .
Physicochemical and Spectroscopic Properties
Data from analogous compounds highlight critical properties:
Insights :
- The chromeno-thiazole core likely contributes to lower solubility compared to triazoles, necessitating formulation strategies for biological testing .
- IR and NMR data confirm the presence of sulfonyl and amide functionalities across analogs, with shifts dependent on substituent electronic effects .
Q & A
Q. What are the key steps and challenges in synthesizing N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide?
- Methodological Answer : Synthesis involves multi-step pathways starting with precursor assembly (e.g., thiazole ring formation, sulfonylation), followed by coupling reactions. Key challenges include controlling regioselectivity during chromenothiazole core formation and optimizing sulfonylbutanamide attachment. Reaction conditions (e.g., anhydrous DMF solvent, 60–80°C, inert atmosphere) are critical to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is required to achieve >95% purity .
Q. How can researchers confirm the structural integrity of the compound after synthesis?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify proton environments and carbon frameworks.
- Mass spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (448.55 g/mol) and fragmentation patterns.
- X-ray crystallography : For unambiguous confirmation of stereochemistry and bond connectivity .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer :
- Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values reported.
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values.
- Enzyme inhibition : Fluorometric assays targeting dihydropteroate synthase (DHPS) due to the sulfonamide moiety’s PABA-mimetic properties .
Advanced Research Questions
Q. How can synthesis yield and purity be systematically optimized?
- Methodological Answer :
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., solvent polarity, catalyst loading, reaction time).
- In-line monitoring : Employ HPLC or FTIR for real-time reaction tracking.
- Solvent optimization : Compare polar aprotic solvents (DMF vs. DMSO) to enhance intermediate solubility and reduce byproducts .
Q. How should researchers address contradictions in reported biological activity data?
- Methodological Answer :
- Reproducibility checks : Replicate assays under standardized conditions (e.g., cell passage number, serum-free media).
- Meta-analysis : Compare datasets across studies using tools like Prism or R to identify outliers.
- Mechanistic validation : Perform target-specific assays (e.g., DHPS inhibition kinetics) to confirm hypothesized modes of action .
Q. What advanced techniques are used to elucidate the compound’s mechanism of action?
- Methodological Answer :
- Molecular docking : Simulate binding interactions with DHPS (PDB ID: 1AJ0) using AutoDock Vina.
- CRISPR-Cas9 knockouts : Validate target engagement in DHPS-deficient bacterial strains.
- Transcriptomics : RNA-seq to identify differentially expressed genes in treated vs. untreated cells .
Q. How can structure-activity relationships (SAR) be systematically explored?
- Methodological Answer :
- Analog synthesis : Modify substituents (e.g., replace 4-fluorophenyl with chlorophenyl or methoxyphenyl).
- Activity cliff analysis : Compare IC values of analogs (e.g., see Table 1).
- QSAR modeling : Use Schrödinger’s Maestro to correlate electronic parameters (HOMO/LUMO) with bioactivity .
Table 1 : Example SAR Data for Structural Analogs
| Analog Substituent | Antimicrobial MIC (µg/mL) | Anticancer IC (µM) |
|---|---|---|
| 4-Fluorophenyl | 2.5 | 8.7 |
| 4-Chlorophenyl | 1.8 | 6.2 |
| 4-Methoxyphenyl | 12.4 | 23.5 |
| Data derived from comparative studies |
Q. What analytical strategies are used to characterize metabolic stability?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS.
- CYP450 inhibition assays : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions.
- Plasma stability : Monitor degradation over 24 hours in plasma at 37°C .
Data Contradiction Resolution
Q. How to resolve discrepancies in reported solubility and bioavailability?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
